REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[Br:5][C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][CH:7]=1>OS(O)(=O)=O.C(Cl)Cl>[Br:5][C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][C:7]=1[N+:1]([O-:4])=[O:2] |f:2.3|
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Name
|
|
Quantity
|
15.8 mL
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(N)C=C1
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Name
|
H2SO4 CH2Cl2
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Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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OS(=O)(=O)O.C(Cl)Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
20 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 20° C. until the starting material
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
dropwise at 0° C.
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Type
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CUSTOM
|
Details
|
The cooling bath was removed
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Type
|
CUSTOM
|
Details
|
was consumed (about 1 h)
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Duration
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1 h
|
Type
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ADDITION
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Details
|
The reaction mixture was poured onto water and neutralized with NaOH solution to pH=9
|
Type
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EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(N)C=C1)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |